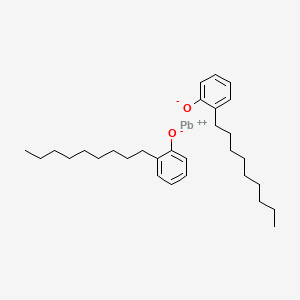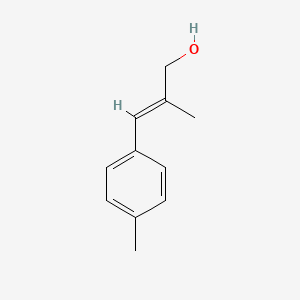
Neodymium(3+) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+) decanoate is an organometallic compound that consists of neodymium ions coordinated with decanoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(3+) decanoate can be synthesized through the reaction of neodymium(III) chloride with sodium decanoate in an aqueous medium. The reaction typically proceeds as follows: [ \text{NdCl}3 + 3 \text{C}{10}\text{H}{19}\text{O}2\text{Na} \rightarrow \text{Nd}(\text{C}{10}\text{H}{19}\text{O}_2)_3 + 3 \text{NaCl} ] The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and subsequent drying .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Neodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium(III) oxide.
Reduction: The compound can be reduced under specific conditions to yield neodymium(II) species.
Substitution: Ligand exchange reactions can occur, where the decanoate ligands are replaced by other carboxylates or coordinating ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Carboxylic acids or other ligands in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Neodymium(III) oxide.
Reduction: Neodymium(II) species.
Substitution: Neodymium complexes with different ligands.
Scientific Research Applications
Neodymium(3+) decanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its use in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance materials, such as rare-earth magnets and advanced ceramics
Mechanism of Action
The mechanism by which neodymium(3+) decanoate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The neodymium ion acts as a Lewis acid, enhancing the reactivity of the coordinated ligands and substrates. This coordination can lead to the activation of bonds and the formation of new chemical species .
Comparison with Similar Compounds
- Neodymium(III) acetate
- Neodymium(III) chloride
- Neodymium(III) nitrate
- Neodymium(III) sulfate
Comparison: Neodymium(3+) decanoate is unique due to its long-chain carboxylate ligands, which impart distinct solubility and reactivity characteristics compared to other neodymium compounds. For instance, neodymium(III) acetate and neodymium(III) chloride are more soluble in water, whereas this compound is more soluble in organic solvents. This difference in solubility makes this compound particularly useful in organic synthesis and catalysis .
Properties
CAS No. |
94232-52-7 |
|---|---|
Molecular Formula |
C30H57NdO6 |
Molecular Weight |
658.0 g/mol |
IUPAC Name |
decanoate;neodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Nd/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
ACOLQZDYRBEHEV-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



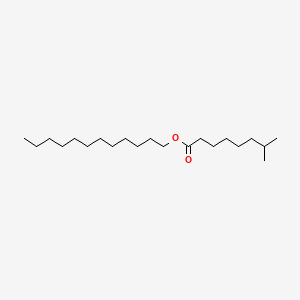
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
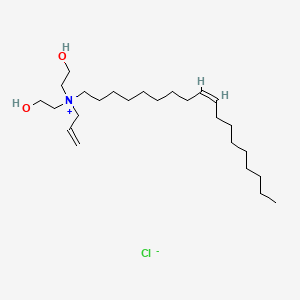
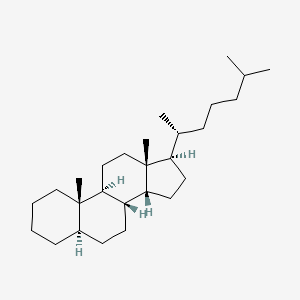
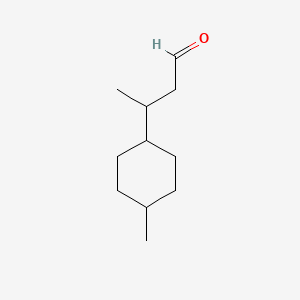

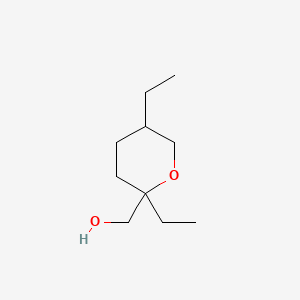

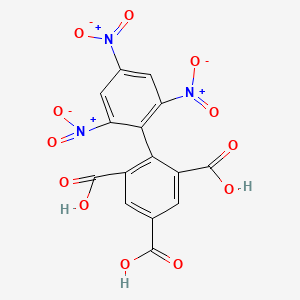
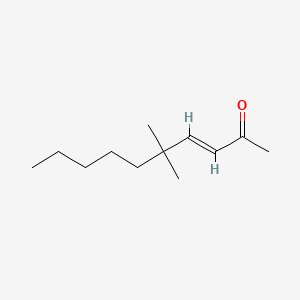
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
